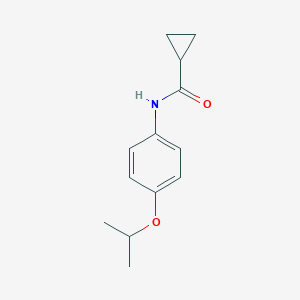![molecular formula C16H16BrNO2 B495734 2-[(3-bromo[1,1'-biphenyl]-4-yl)oxy]-N-ethylacetamide](/img/structure/B495734.png)
2-[(3-bromo[1,1'-biphenyl]-4-yl)oxy]-N-ethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-bromo[1,1'-biphenyl]-4-yl)oxy]-N-ethylacetamide is an organic compound with a complex structure that includes a brominated biphenyl group and an ethylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-bromo[1,1'-biphenyl]-4-yl)oxy]-N-ethylacetamide typically involves the reaction of 3-bromobiphenyl-4-ol with N-ethylacetamide under specific conditions. One common method is the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents and reagents is crucial to ensure scalability and environmental compliance.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylacetamide moiety.
Reduction: Reduction reactions can target the bromine atom, potentially converting it to a hydrogen atom.
Substitution: The bromine atom in the biphenyl group can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar solvents.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The major product would be the de-brominated biphenyl derivative.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(3-bromo[1,1'-biphenyl]-4-yl)oxy]-N-ethylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(3-bromo[1,1'-biphenyl]-4-yl)oxy]-N-ethylacetamide involves its interaction with specific molecular targets. The brominated biphenyl group can interact with hydrophobic pockets in proteins, while the ethylacetamide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- 2-[(3-bromo-4-biphenylyl)oxy]-N-methylacetamide
- 2-[(3-bromobiphenyl-4-yl)oxy]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
Comparison: Compared to similar compounds, 2-[(3-bromo[1,1'-biphenyl]-4-yl)oxy]-N-ethylacetamide is unique due to its specific ethylacetamide moiety, which can influence its reactivity and interaction with biological targets. The presence of the bromine atom also provides a site for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C16H16BrNO2 |
|---|---|
Molecular Weight |
334.21g/mol |
IUPAC Name |
2-(2-bromo-4-phenylphenoxy)-N-ethylacetamide |
InChI |
InChI=1S/C16H16BrNO2/c1-2-18-16(19)11-20-15-9-8-13(10-14(15)17)12-6-4-3-5-7-12/h3-10H,2,11H2,1H3,(H,18,19) |
InChI Key |
NDAWQOROFNCRIB-UHFFFAOYSA-N |
SMILES |
CCNC(=O)COC1=C(C=C(C=C1)C2=CC=CC=C2)Br |
Canonical SMILES |
CCNC(=O)COC1=C(C=C(C=C1)C2=CC=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


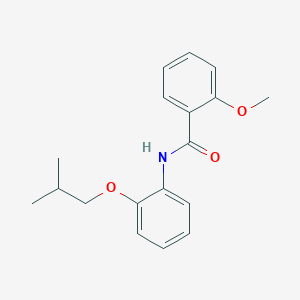
![2-{[(2-chlorophenoxy)acetyl]amino}-N-methylbenzamide](/img/structure/B495652.png)
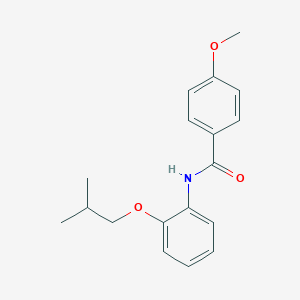
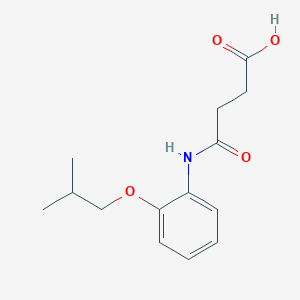
![2-[(2-methoxybenzoyl)amino]-N-methylbenzamide](/img/structure/B495657.png)
![2-([1,1'-biphenyl]-4-yloxy)-N-methylbutanamide](/img/structure/B495663.png)
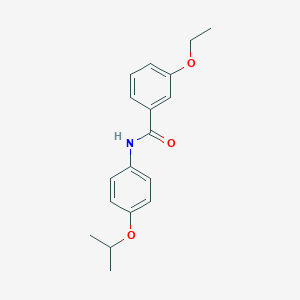
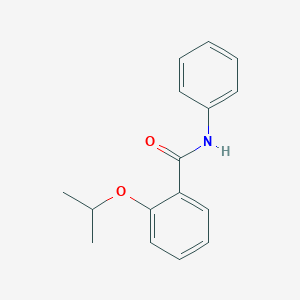
![N-{2-[(allylamino)carbonyl]phenyl}-2-isopropoxybenzamide](/img/structure/B495666.png)
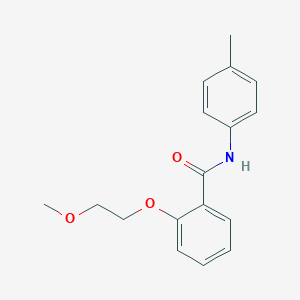
![N-[4-(2-phenylethoxy)phenyl]propanamide](/img/structure/B495669.png)
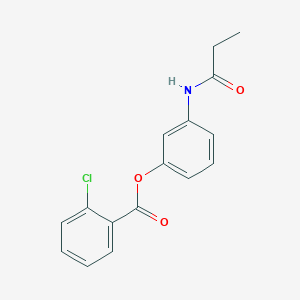
![N-[4-(2-phenylethoxy)phenyl]cyclopropanecarboxamide](/img/structure/B495672.png)
